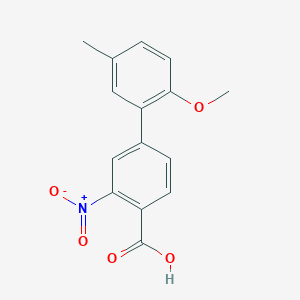
5-Hydroxy-3-(4-methoxy-2-methylphenyl)benzoic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxy-3-(4-methoxy-2-methylphenyl)benzoic acid, or 5-HMMB, is a unique compound with a wide range of scientific and research applications. It is a naturally occurring compound found in many plants and has been studied extensively and used in many laboratory experiments. 5-HMMB has been used in many fields, including biochemistry, physiology, pharmacology, and even in the medical field.
Scientific Research Applications
5-HMMB has been used in many scientific research applications. It has been used in biochemistry to study the structure and function of enzymes, as well as to study the mechanisms of drug action. In physiology, it has been used to study the structure and function of cells and tissues, as well as to study the effects of hormones on the body. In pharmacology, it has been used to study the effects of drugs on the body, as well as to study the mechanisms of drug action.
Mechanism of Action
The mechanism of action of 5-HMMB is not fully understood. However, it is believed that it acts as an inhibitor of the enzymes that catalyze the formation of fatty acids from carbohydrates. This inhibition may result in a decrease in the production of fatty acids, which can lead to a decrease in the levels of cholesterol in the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-HMMB are not fully understood. However, it is believed that it may have anti-inflammatory, anti-oxidant, and anti-cancer effects. It has also been shown to have an effect on the metabolism of fatty acids, which can lead to a decrease in the levels of cholesterol in the body.
Advantages and Limitations for Lab Experiments
The advantages of using 5-HMMB in laboratory experiments include its low cost, its availability, and its ease of synthesis. The main limitation of using 5-HMMB in laboratory experiments is its lack of specificity, as it can act on multiple enzymes and pathways.
Future Directions
The potential future directions of 5-HMMB research include further studies on its biochemical and physiological effects, its potential use as an anti-inflammatory, anti-oxidant, and anti-cancer agent, its potential use in drug development, and its potential use as a diagnostic tool. Additionally, further research into the mechanism of action of 5-HMMB could lead to the development of new and improved treatments for various diseases.
Synthesis Methods
The synthesis of 5-HMMB is achieved through a two-step process. The first step involves the reaction of 4-methoxy-2-methylphenyl benzoate and 5-hydroxy-3-hydroxybenzoic acid in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The second step involves the reaction of the resulting product with anhydrous sodium carbonate to form the desired 5-HMMB. This method is simple, efficient, and cost-effective.
properties
IUPAC Name |
3-hydroxy-5-(4-methoxy-2-methylphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c1-9-5-13(19-2)3-4-14(9)10-6-11(15(17)18)8-12(16)7-10/h3-8,16H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAQUBWOTDDJDGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C2=CC(=CC(=C2)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30689968 |
Source


|
| Record name | 5-Hydroxy-4'-methoxy-2'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30689968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261931-83-2 |
Source


|
| Record name | 5-Hydroxy-4'-methoxy-2'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30689968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














